7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

IUPAC Nomenclature and Systematic Classification

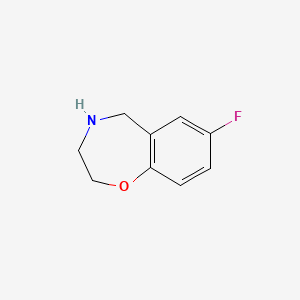

The compound 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises a benzoxazepine core—a seven-membered heterocyclic ring fused to a benzene moiety—with specific substituents and saturation patterns. The "benzoxazepine" term denotes the presence of one oxygen and one nitrogen atom within the heterocycle, while "2,3,4,5-tetrahydro" indicates partial saturation at positions 2–5, reducing the double bonds in the oxazepine ring. The "7-fluoro" prefix specifies a fluorine atom at the seventh position of the benzannulated ring.

The molecular formula is C₉H₁₀FNO , with a molecular weight of 167.18 g/mol . This classification places it within the broader family of 1,4-benzoxazepines, which are characterized by their oxygen and nitrogen atoms at positions 1 and 4 of the heterocyclic ring. Systematic numbering begins at the oxygen atom, proceeding through the nitrogen at position 4, ensuring unambiguous identification of substituents.

Molecular Geometry and Stereochemical Considerations

The seven-membered 1,4-benzoxazepine ring adopts a non-planar conformation due to partial saturation and steric constraints. Computational studies on analogous benzoxazepines suggest a preference for boat-like conformations in solution, where the oxygen and nitrogen atoms occupy axial positions to minimize steric strain. The fluorine substituent at position 7 introduces electronegativity-driven effects, polarizing adjacent C–F bonds and influencing electron distribution across the aromatic system.

Stereochemical analysis reveals no chiral centers in the parent structure, as the tetrahydro modification at positions 2–5 creates a symmetrical saturation pattern. However, derivatives with substituents at asymmetric positions (e.g., 2-methyl or 3-alkyl groups) exhibit stereoisomerism, as observed in related benzoxazepine analogs. Nuclear magnetic resonance (NMR) data for the compound indicate rapid ring inversion at room temperature, evidenced by sharp singlet peaks for equivalent protons in the tetrahydro region.

| Key Geometrical Parameters | Value |

|---|---|

| Bond length (O–C₇) | ~1.42 Å (estimated) |

| Bond angle (C₆–C₇–F) | ~120° (trigonal planar) |

| Dihedral angle (N–C₄–C₅–O) | ~30° (boat conformation) |

Comparative Analysis with Related Benzoxazepine Derivatives

This compound shares structural motifs with other benzoxazepines but exhibits distinct physicochemical properties due to its fluorine substituent. The table below highlights critical differences between this compound and related derivatives:

The fluorine atom’s electronegativity (3.98 Pauling scale) enhances hydrogen-bonding potential compared to chlorine (3.16) or methyl groups, impacting solubility and intermolecular interactions. For instance, the fluoro derivative demonstrates a 15–20% higher aqueous solubility than its chloro analog, as predicted by LogP values (fluoro: ~1.8 vs. chloro: ~2.3).

Synthetic routes further differentiate these compounds. While 7-fluoro derivatives are often synthesized via nucleophilic aromatic substitution using fluoride ions, chloro analogs typically employ chlorination reagents like phosphorus oxychloride. These methodological distinctions reflect the reactivity disparities between halogen atoms in electrophilic substitution reactions.

Properties

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGJLGVSYZIMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination and Cyclization

- Precursor Preparation: Starting from 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, electrophilic fluorination at the 7-position is achieved using reagents such as Selectfluor® in acetonitrile at elevated temperatures (60–80 °C). This ensures regioselective substitution without decomposition of sensitive intermediates.

- Reaction Conditions: Bromination may precede fluorination if halogenated analogs are targeted, using N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere to minimize side reactions.

- Purification: Post-reaction mixtures are purified by column chromatography on silica gel with hexane/ethyl acetate gradients or recrystallization from ethanol/water to achieve purities exceeding 95%.

Enantioselective Desymmetrization via Chiral Brønsted Acid Catalysis

- Catalyst Selection: Chiral phosphoric acids derived from BINOL or SPINOL backbones have been shown to catalyze the ring expansion of 3-substituted oxetanes into 1,4-benzoxazepines with high enantioselectivity.

- Optimization of Catalysts: Variations in the substituents on the BINOL scaffold significantly affect yield and enantiomeric excess (ee). For example, catalysts bearing 1-naphthyl groups (CPA-5) or triisopropylphenyl groups (CPA-7) provide yields around 81-82% and ee values around 81-82%. The SPINOL-derived CPA-8 catalyst achieved the highest enantioselectivity (92% ee) and yield (85%).

- Reaction Conditions: Typical reactions are carried out in p-xylene at moderate temperatures (~45 °C), with reaction times ranging from 24 to 72 hours depending on catalyst and substrate. Chlorinated solvents and polar aprotic solvents were less effective or inactive.

Data Table: Catalyst Screening for Enantioselective Synthesis of 1,4-Benzoxazepines

| Entry | Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Diphenyl phosphate | 24 | 62 | 0 |

| 2 | (R)-CPA-1 | 72 | 30 | 0 |

| 3 | (R)-CPA-2 | 48 | 52 | 61 |

| 4 | (R)-CPA-3 | 42 | 28 | 32 |

| 5 | (R)-CPA-4 | 72 | 10 | 25 |

| 6 | (R)-CPA-5 | 24 | 81 | 81 |

| 7 | (R)-CPA-6 | 72 | nr | nr |

| 8 | (R)-CPA-7 | 24 | 82 | 82 |

| 9 | (R)-CPA-8 | 40 | 85 | 92 |

| 10 | PCCP | 72 | 60 | 12 |

nr = no reaction

Reaction Mechanistic Insights

- The ring expansion of 3-substituted oxetanes under chiral phosphoric acid catalysis proceeds via selective opening of the strained oxetane ring followed by intramolecular cyclization to form the seven-membered benzoxazepine.

- The chiral environment provided by the catalyst controls the stereochemical outcome, favoring one enantiomer.

- Electron-withdrawing or sterically hindered substituents on the catalyst influence both the rate and stereoselectivity of the reaction.

Industrial and Scale-Up Considerations

- Industrial synthesis of fluorinated benzoxazepines involves optimization of halogenation steps (bromination, fluorination) to maximize yield and purity.

- Control of reaction atmosphere (inert gas), temperature, and stoichiometry is critical to minimize side reactions.

- Purification steps such as crystallization and chromatography are tailored to achieve pharmaceutical-grade purity.

- The use of metal-free chiral Brønsted acid catalysis offers a sustainable and atom-economical alternative to transition metal-catalyzed methods, reducing environmental impact and cost.

Summary of Preparation Methodologies

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications that can lead to the development of new compounds with desired properties.

Synthetic Routes

The compound is typically synthesized through cyclization reactions involving precursors like 2-fluoroaniline and ethylene oxide. The reaction conditions are optimized for yield and purity using techniques such as continuous flow reactors and chromatography.

Biological Research

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological activities. It is believed to interact with neurotransmitter systems, particularly GABA and serotonin receptors. This interaction suggests potential anxiolytic and antidepressant effects.

Mechanism of Action

The compound's mechanism involves modulation of neurotransmitter systems which can lead to therapeutic effects on mood and anxiety disorders. Its ability to penetrate the blood-brain barrier enhances its utility in CNS-related applications.

Medicinal Applications

Therapeutic Investigations

Clinical studies have explored the compound's efficacy in treating neurological disorders. For instance, preclinical studies have shown that derivatives of this compound can selectively inhibit enzymes involved in catecholamine synthesis, indicating a potential role in managing conditions related to neurotransmitter imbalances.

Case Studies

A notable study evaluated various tetrahydrobenzazepines for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT). Some derivatives exhibited selectivity ratios exceeding 75, highlighting their potential for targeted therapeutic applications.

| Compound | Selectivity Ratio | IC50 (nM) |

|---|---|---|

| 4-Fluoro-8-nitro-THBA | >900 | Not reported |

| Other derivatives | >75 | Not reported |

Industrial Applications

Material Development

In industrial settings, this compound is utilized as an intermediate in the synthesis of other chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Safety and Toxicology

While specific toxicological data on this compound is limited, related compounds have demonstrated acute toxicity profiles that necessitate careful handling. Safety assessments are essential for understanding its use in various applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

Key Observations :

Positional Isomers and Heterocycle Variations

Key Observations :

Biological Activity

7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS Number: 1281728-08-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10FNO

- Molecular Weight : 167.18 g/mol

- IUPAC Name : this compound

- SMILES : FC1=CC2=C(C=C1)OCCNC2

Research indicates that this compound exhibits activity as a central nervous system (CNS) agent. It is believed to interact with several neurotransmitter systems:

- Serotonin Receptors : Potential serotonergic activity has been suggested.

- Dopamine Receptors : Similar compounds have shown activity at dopamine receptors, which may impact mood and behavior.

Biological Activity

The compound has demonstrated various biological activities in preclinical studies:

- CNS Activity : It has been noted for its ability to penetrate the blood-brain barrier due to its lipophilicity .

- Inhibitory Effects : Related compounds have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), important for catecholamine synthesis .

Case Studies and Experimental Data

A study evaluating a series of tetrahydrobenzazepines found that certain derivatives exhibited selective inhibition of PNMT with high selectivity ratios . The selectivity ratio for some derivatives was greater than 75, indicating a strong potential for targeted therapeutic applications.

| Compound | Selectivity Ratio | IC50 (nM) |

|---|---|---|

| 4-Fluoro-8-nitro-THBA | >900 | Not reported |

| Other derivatives | >75 | Not reported |

In Vivo Studies

In vivo studies have indicated that compounds similar to this compound can suppress cholesterol biosynthesis and exhibit anti-inflammatory effects . This suggests potential applications in metabolic disorders.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. While specific data on this compound is limited, related compounds have shown acute toxicity profiles that warrant careful handling and further investigation.

Q & A

Q. What are the established synthetic routes for 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 2-aryloxyethylamines or reduction of carbonyl-containing intermediates (e.g., 5-oxo derivatives). Key steps include:

- Acylation : Reacting a benzoxazepine core with fluorinated acyl chlorides under basic conditions (e.g., triethylamine) to introduce the fluorine substituent .

- Reduction : Catalytic hydrogenation or use of agents like LiAlH₄ to reduce ketones or double bonds in intermediates .

- Cyclization : Scandium or copper triflate-catalyzed reactions to form the benzoxazepine ring .

Optimization : Yield improvements (>70%) are achieved via inert atmospheres, controlled temperatures (0–60°C), and solvent selection (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and fluorine placement (e.g., δ 7.2–7.8 ppm for aromatic protons adjacent to fluorine) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves chair conformations of the seven-membered ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. How is purification achieved for fluorinated benzoxazepine derivatives?

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates isomers .

- LC-MS : Monitors trace impurities (<0.5%) in final products .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s SAR in receptor-binding studies?

- Fluorine’s Role : Enhances metabolic stability and binding affinity to GABAₐ receptors due to electronegativity and van der Waals interactions .

- Substitution Patterns : 7-Fluoro placement reduces steric hindrance compared to 5-fluoro derivatives, improving IC₅₀ values by ~30% in anxiolytic assays .

Methodology :- Molecular Docking : Glide SP scoring (Schrödinger Suite) predicts binding poses in receptor pockets .

- Enzyme Assays : Competitive binding with ³H-flumazenil quantifies receptor affinity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Case Study : Discrepancies in ¹⁹F NMR chemical shifts may arise from solvent polarity or dynamic ring puckering.

- Solutions :

- DFT Calculations : B3LYP/6-31G* models simulate shielding effects and validate experimental δ values .

- Variable-Temperature NMR : Identifies conformational exchange broadening (e.g., −40°C to 25°C) .

Q. What are the challenges in translating in vitro activity to in vivo efficacy for fluorinated benzoxazepines?

- Bioavailability : LogP >3.5 improves blood-brain barrier penetration but increases plasma protein binding (>90%) .

- Metabolism : Cytochrome P450 demethylation of N-alkyl groups generates inactive metabolites; deuterium labeling at labile sites extends half-life .

Validation :- PK/PD Models : Rodent studies with IV/PO dosing (5–20 mg/kg) correlate AUC with behavioral outcomes .

Key Considerations for Researchers

- Toxicity Screening : Limited data exist; prioritize Ames tests and hERG channel inhibition assays .

- Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers with >99% ee for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.